Ttp 22

CK2 Inhibition Kinase Assay Biochemical Potency

Ttp 22, chemically designated as 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid, is a synthetic small molecule belonging to the class of thienopyrimidine derivatives. It functions as a high-affinity, ATP-competitive inhibitor of protein kinase Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase implicated in numerous cellular processes, including proliferation, differentiation, and apoptosis.

Molecular Formula C16H14N2O2S2
Molecular Weight 330.4 g/mol
CAS No. 329907-28-0
Cat. No. B1682033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTtp 22
CAS329907-28-0
SynonymsTTP 22;  TTP-22;  TTP22.
Molecular FormulaC16H14N2O2S2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCCC(=O)O
InChIInChI=1S/C16H14N2O2S2/c1-10-2-4-11(5-3-10)12-8-22-16-14(12)15(17-9-18-16)21-7-6-13(19)20/h2-5,8-9H,6-7H2,1H3,(H,19,20)
InChIKeyRAOULLCLLOGTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ttp 22 (CAS 329907-28-0): A Thienopyrimidine-Based, ATP-Competitive CK2 Inhibitor for Targeted Kinase Research


Ttp 22, chemically designated as 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid, is a synthetic small molecule belonging to the class of thienopyrimidine derivatives [1]. It functions as a high-affinity, ATP-competitive inhibitor of protein kinase Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase implicated in numerous cellular processes, including proliferation, differentiation, and apoptosis [1].

Why Broad CK2 Inhibitors Fail: Ttp 22's Defined Selectivity Profile Prevents Off-Target Confusion


Generic or pan-kinase inhibitors often introduce confounding variables in experimental models due to their promiscuous inhibition of multiple kinases [1]. The case for Ttp 22's differentiation is built upon its well-characterized selectivity window against a panel of structurally distinct kinases, which reduces the likelihood of polypharmacology and simplifies data interpretation in mechanistic studies. This specificity is not a universal property of the thienopyrimidine class, as structural modifications have been shown to drastically alter the kinase inhibition profile, underscoring the need for a precisely validated compound [1].

Ttp 22 Differentiation Guide: Quantitative Evidence for Scientific and Procurement Decisions


CK2 Inhibitory Potency: Ttp 22 Matches Leading Tool Compounds in Primary Biochemical Assays

Ttp 22 exhibits a potent inhibitory effect on human protein kinase CK2 with an IC50 value of 0.1 µM (100 nM) and a Ki value of 40 nM in an ATP-competitive biochemical assay [1]. This potency is comparable to other well-known CK2 tool compounds. For instance, DMAT, a widely used ATP-competitive CK2 inhibitor, demonstrates a similar potency profile with an IC50 of ~0.14 μM and a Ki of ~40 nM . This parity in primary target engagement establishes Ttp 22 as a viable alternative within the same potency class for routine CK2 inhibition studies.

CK2 Inhibition Kinase Assay Biochemical Potency

Kinase Selectivity Profile: Ttp 22 Exhibits a Quantified >250-Fold Selectivity Window Over a Defined Panel of Off-Target Kinases

Ttp 22's selectivity was evaluated against a panel of seven protein kinases, including four serine/threonine kinases (ASK1, JNK3, Aurora A, ROCK1) and three tyrosine kinases (FGFR1, MET, Tie2) [1]. At a concentration of 10 µM, Ttp 22 showed no inhibitory effect on any of these off-target kinases, establishing an IC50 value >10 µM for each [2]. This translates to a minimum selectivity ratio of >100-fold for CK2 (IC50 = 0.1 µM) over these specific off-targets, and specific vendors quantify this as >250-fold for JNK3, ROCK1, and MET [2]. In comparison, while CX-4945 (Silmitasertib) is a more potent CK2 inhibitor (IC50 = 1 nM), it also displays inhibitory activity against other kinases such as Flt3, Pim1, CDK1, and Clks, leading to a more complex polypharmacology profile .

Kinase Selectivity Off-Target Effects Selectivity Panel

Chemical Scaffold Comparison: Ttp 22's Thienopyrimidine Core Provides a Unique Structure-Activity Relationship (SAR) Fingerprint

Ttp 22 is built upon a thieno[2,3-d]pyrimidine core, a scaffold distinct from the imidazo[1,2-a]pyrazine of CX-4945 or the tetrabromobenzimidazole of DMAT/TBB [1]. The SAR study for Ttp 22 revealed that the 4-methylphenyl group at the 5-position of the thienopyrimidine ring is critical for activity; replacement with a 4-ethoxyphenyl group results in a slight loss of potency (IC50 = 0.125 μM) [1]. This sensitivity to minor structural modifications is not seen in the same way with DMAT, where the four bromine atoms are key to its potency . This difference in SAR and core scaffold offers a distinct chemical handle that can be advantageous in certain experimental or developmental contexts.

Medicinal Chemistry Structure-Activity Relationship Chemical Scaffold

In Vitro Solubility: Ttp 22 Offers High DMSO Solubility for Flexible Assay Design

Ttp 22 demonstrates high solubility in DMSO, a critical parameter for preparing stock solutions and performing in vitro assays. The compound's solubility is reported at approximately 50 mg/mL (151.32 mM) in DMSO [1]. This high solubility facilitates the preparation of concentrated stock solutions, which can be crucial when working with sensitive cell-based assays that require minimal vehicle (DMSO) exposure. While solubility data for other CK2 inhibitors varies, this specific and high DMSO solubility value for Ttp 22 ensures that solubility is not a limiting factor in its experimental use, distinguishing it from less soluble tool compounds.

Solubility In Vitro Assay Formulation

Application Guide for Ttp 22: Optimal Use Cases Driven by Quantitative Evidence


Primary Mechanistic Studies of CK2-Specific Signaling Pathways

Given its >250-fold selectivity for CK2 over JNK3, ROCK1, and MET (IC50 >10 µM) [1], Ttp 22 is the preferred tool for experiments designed to isolate and characterize CK2-dependent signaling events. Researchers investigating CK2's role in phosphorylation cascades, such as the PI3K/Akt pathway, can use Ttp 22 to avoid the confounding effects of off-target inhibition of other kinases like Flt3 or CDK1 that are observed with more potent but less selective inhibitors like CX-4945 .

Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns

Ttp 22, as a representative of the thieno[2,3-d]pyrimidine class with a well-defined SAR [2], is an ideal comparator or starting point for medicinal chemists developing novel CK2 inhibitors. Its distinct core and the quantitative impact of substituent changes (e.g., a 4-ethoxyphenyl group reduces potency to IC50 = 0.125 μM) provide a benchmark for evaluating new chemical entities [2]. This makes it valuable for patent filings and in studies focused on overcoming resistance to other CK2 inhibitor scaffolds.

High-Throughput Screening (HTS) and Routine in Vitro Assays

The combination of high DMSO solubility (≥50 mg/mL) [1] and a robust, well-characterized inhibitory profile makes Ttp 22 an excellent positive control for high-throughput screening campaigns and routine CK2 activity assays. Its solubility facilitates easy preparation of concentrated stock solutions, ensuring assay-ready concentrations are consistently achieved without precipitation, thereby enhancing assay reliability and throughput.

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